(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride
Overview
Description
(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. The hydrochloride salt form enhances the compound’s solubility and stability, making it suitable for various applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-proline.
Reduction: The carboxyl group of (S)-proline is reduced to an alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Cyclization: The resulting alcohol undergoes cyclization to form the pyrrolidine ring.
Methylation: The pyrrolidine ring is then methylated at the 5-position using a methylating agent such as methyl iodide (CH3I).
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions: (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone can be reduced back to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as sodium azide (NaN3) in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 5-Methylpyrrolidin-3-one.
Reduction: 5-Methylpyrrolidin-3-ol.
Substitution: 5-Azidomethylpyrrolidin-3-ol.
Scientific Research Applications
(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including neurotransmitter signaling and metabolic processes.
Comparison with Similar Compounds
(3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride: The enantiomer of (3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride, with similar chemical properties but different biological activity.
Pyrrolidine: The parent compound, lacking the methyl and hydroxyl groups.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activity and selectivity in its interactions with molecular targets.
Biological Activity
(3S,5S)-5-Methylpyrrolidin-3-ol hydrochloride is a chiral compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₅H₁₂ClNO
- Molecular Weight : 137.61 g/mol
- CAS Number : 478922-47-3
The compound's unique stereochemistry contributes to its distinct biological activity compared to its enantiomers and related compounds.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including:
- Enzymes : The compound may modulate enzyme activity, influencing metabolic processes.
- Receptors : It has shown potential in interacting with neurotransmitter receptors, which may affect mood and cognitive functions.
- Ion Channels : Interaction with ion channels could play a role in its neuroprotective effects.
Pathways Involved
The compound influences several biochemical pathways, particularly those related to neurotransmitter signaling, which are crucial for maintaining neurological health and function. Its structural similarity to other psychoactive substances suggests it may impact serotonin and dopamine pathways.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage, potentially useful in treating neurodegenerative diseases.
- Modulation of Neurotransmitter Systems : The compound has been investigated for its ability to influence neurotransmitter levels, which could aid in managing conditions like anxiety and depression.
- Pain Management : Preliminary pharmacological studies indicate potential applications in pain relief.
Comparative Analysis with Similar Compounds
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
(3R,5R)-5-Methylpyrrolidin-3-ol | High | Different receptor interactions |
Pyrrolidine | Moderate | Basic structural framework |
Proline | Low | Natural amino acid with distinct functions |
The unique stereochemistry of this compound distinguishes it from these compounds, leading to specific biological effects.
Case Studies and Research Findings
- Neuroprotective Study : A study demonstrated that this compound significantly reduced neuronal apoptosis in vitro under oxidative stress conditions. This suggests its potential as a therapeutic agent in neurodegenerative disorders.
- Pharmacokinetic Profile : Research on the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics, making it a candidate for further drug development studies .
- Binding Affinity Studies : Initial investigations into the binding affinities of this compound with various receptors have shown promising results, warranting further exploration into its therapeutic applications.
Properties
IUPAC Name |
(3S,5S)-5-methylpyrrolidin-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-2-5(7)3-6-4;/h4-7H,2-3H2,1H3;1H/t4-,5-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSDRILWPNPXQJ-FHAQVOQBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H](CN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717656 | |
Record name | (3S,5S)-5-Methylpyrrolidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1107658-77-4 | |
Record name | 3-Pyrrolidinol, 5-methyl-, hydrochloride (1:1), (3S,5S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1107658-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,5S)-5-Methylpyrrolidin-3-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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